![molecular formula C21H22N2O4 B2645572 methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 82789-36-4](/img/structure/B2645572.png)
methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
This compound is a derivative of phenethylamine, a class of compounds that includes neurotransmitters in the human brain . It has a complex structure that includes a beta-carboline moiety, which is a common structure in alkaloids .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of the functional groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Beta-carbolines, for example, can undergo reactions at the nitrogen atom or at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Metabolic Pathways and Excretion
Methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, as part of the broader class of tetrahydro-beta-carbolines, has been studied for its presence and metabolism in biological systems. Research indicates that these compounds are naturally occurring in human urine and might originate from dietary sources. For instance, 1-Methyl-1,2,3,4-tetrahydro-beta-carboline (1-MeTHBC) and its variants have been identified in human urine, with the observation that their presence does not necessarily correlate with alcohol consumption. This implies that these substances, and by extension possibly this compound, may be metabolized and excreted by the human body as part of normal metabolic processes without being influenced by external factors like alcohol intake (Matsubara et al., 1986). Another study reported the stereoselective difference in the urinary excretion of enantiomers of 1-methyl-1,2,3,4-tetrahydro-beta-carboline, suggesting enzymatic metabolism in humans (Tsuchiya et al., 1994). Additionally, it's indicated that certain dietary components and the intake of ethanol can influence the urinary excretion of related compounds, hinting at the complex interaction between diet, metabolism, and the excretion of these compounds (Tsuchiya et al., 1996; Tsuchiya et al., 1996) (Tsuchiya et al., 1996).
Potential Toxicity and Pathological Implications
The compound's analogs and structurally similar compounds have been linked to potential toxicity and pathological conditions. For instance, studies have found a connection between certain beta-carbolines and Parkinson's disease, suggesting that the process of N-methylation of compounds like beta-carbolines could be involved in the pathogenesis of neurological disorders (Matsubara et al., 2002; Langston et al., 1983) (Langston et al., 1983). Another study highlights the increased N-methylation ability for azaheterocyclic amines in individuals with Parkinson's disease, further supporting the potential neurological implications of these compounds (Aoyama et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBFFNNCFFBKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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